2-Chloro-5-(trifluoromethyl)pyridin-4-ol 2-Chloro-5-(trifluoromethyl)pyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 1211541-22-8
VCID: VC0059493
InChI: InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12)
SMILES: C1=C(NC=C(C1=O)C(F)(F)F)Cl
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.541

2-Chloro-5-(trifluoromethyl)pyridin-4-ol

CAS No.: 1211541-22-8

Cat. No.: VC0059493

Molecular Formula: C6H3ClF3NO

Molecular Weight: 197.541

* For research use only. Not for human or veterinary use.

2-Chloro-5-(trifluoromethyl)pyridin-4-ol - 1211541-22-8

Specification

CAS No. 1211541-22-8
Molecular Formula C6H3ClF3NO
Molecular Weight 197.541
IUPAC Name 2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12)
Standard InChI Key RZEHNPDGUXPCCX-UHFFFAOYSA-N
SMILES C1=C(NC=C(C1=O)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

Basic Identification

2-Chloro-5-(trifluoromethyl)pyridin-4-ol belongs to the class of trifluoromethyl-substituted pyridines. Its structure features a pyridine ring with three distinct functional groups that collectively determine its chemical and biological properties.

PropertyValue
CAS Number1211541-22-8
Molecular FormulaC6H3ClF3NO
Molecular Weight197.541 g/mol
IUPAC Name2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one
InChI KeyRZEHNPDGUXPCCX-UHFFFAOYSA-N
Canonical SMILESC1=C(NC=C(C1=O)C(F)(F)F)Cl

Physical and Chemical Characteristics

The physical and chemical characteristics of this compound are significantly influenced by the electron-withdrawing trifluoromethyl group, which creates an electron-deficient environment around the pyridine ring. This electronic distribution affects the compound's reactivity, solubility, and interaction with biological systems.

The trifluoromethyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems. Additionally, the hydroxyl group allows for hydrogen bonding, which can influence the compound's solubility and bioavailability, thereby enhancing its pharmacological properties.

Chemical Reactivity

Reaction Profile

The chemical reactivity of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is largely governed by the electronic effects of its substituents. The trifluoromethyl group's electron-withdrawing nature significantly affects the electron distribution within the molecule.

Principal Reaction Types

The compound can participate in several types of chemical reactions, including:

Reaction TypeDescription
Nucleophilic SubstitutionThe chlorine atom at position 2 can be displaced by various nucleophiles due to the electron-withdrawing effects of the trifluoromethyl group
Oxidation ReactionsThe hydroxyl group at position 4 can undergo oxidation to form corresponding ketones or aldehydes
Cyclization ReactionsThe compound can participate in cyclization reactions to form more complex heterocyclic structures

Biological Activity

Antimicrobial Properties

Research indicates that 2-Chloro-5-(trifluoromethyl)pyridin-4-ol exhibits notable biological activity, particularly antibacterial properties against methicillin-resistant bacteria. This antimicrobial activity represents one of the most promising applications of the compound in pharmaceutical research.

Mechanism of Action

The biological activities of this compound can be attributed to several structural features:

The unique combination of these functional groups creates a specific electronic environment that may enable the compound to interfere with essential bacterial processes, though the exact molecular mechanisms require further investigation.

Exposure RouteFirst Aid Measures
Eye ContactWash out immediately with fresh running water; ensure complete irrigation of the eye; seek medical attention without delay
Skin ContactImmediately remove all contaminated clothing; flush skin and hair with running water; seek medical attention if irritation develops
InhalationRemove from contaminated area; keep warm and rested; apply artificial respiration if not breathing; transport to hospital or doctor without delay
IngestionSeek immediate medical attention; contact a Poisons Information Centre or a doctor; urgent hospital treatment is likely to be needed

Chronic Health Effects

Long-term exposure to this compound may lead to persistent health issues:

  • Asthma-like symptoms may continue for months or even years after exposure ends, possibly due to reactive airways dysfunction syndrome (RADS).

  • RADS can occur after exposure to high levels of highly irritating compounds, characterized by sudden onset of persistent asthma-like symptoms within minutes to hours of documented exposure .

Research Applications

Pharmaceutical Development

2-Chloro-5-(trifluoromethyl)pyridin-4-ol has significant potential in pharmaceutical research, particularly in the development of:

  • Antibacterial agents, especially against resistant strains

  • Enzyme inhibitors, particularly those targeting specific biochemical pathways

  • Novel drug candidates with enhanced pharmacokinetic properties due to the trifluoromethyl group

The compound's potential for enzyme inhibition, specifically regarding DPP-4 (Dipeptidyl Peptidase IV), suggests possible applications in diabetes treatment research. The structural features allow effective binding to enzyme active sites, potentially inhibiting activity and contributing to lower blood glucose levels.

Agrochemical Applications

The compound and its derivatives may have applications in agrochemical development, including:

  • Herbicides

  • Fungicides

  • Insecticides

Trifluoromethylpyridines as a class are known to be used extensively in both agrochemical and pharmaceutical industries due to their unique physicochemical properties.

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for structure-activity relationship studies, where systematic modifications can be made to understand:

  • The impact of different substituents on biological activity

  • Structure-based optimization of potency and selectivity

  • Development of more effective and safer bioactive compounds

Current Research Findings

Antimicrobial Efficacy Studies

Current research into the antibacterial properties of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol has demonstrated efficacy against various bacterial strains. The compound shows particular promise against methicillin-resistant bacteria, suggesting potential applications in addressing antibiotic resistance challenges.

Pharmacokinetic Profile

The pharmacokinetic behavior of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol is influenced by its structural features:

  • The hydroxyl group may enhance solubility in biological fluids

  • The lipophilicity introduced by the trifluoromethyl group could facilitate membrane permeability

  • Potential metabolic pathways include oxidation and conjugation reactions, affecting bioactivity and elimination

Synthetic Methods

Laboratory Synthesis

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol typically involves multiple steps, including chlorination and fluorination of pyridine derivatives. Common methods may include:

  • Direct chlorination and fluorination of 3-picoline

  • Aromatic nuclear chlorination of the pyridine ring

  • Selective functionalization strategies to introduce the trifluoromethyl group

Industrial Production

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient and cost-effective reagents. The use of N-fluoropyridinium salts as precursors has been reported to achieve high yields of substituted fluoropyridines.

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